3-Bromo-4-methylbenzonitrile
Overview
Description
3-Bromo-4-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a bromine atom and a methyl group attached to a benzene ring with a nitrile functional group. Although the provided papers do not directly discuss 3-Bromo-4-methylbenzonitrile, they offer insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 3-Bromo-4-methylbenzonitrile, can be inferred from the methods described for related compounds. For instance, a two-step synthesis involving palladium-catalyzed arylation and acidic deprotection/cyclization sequences is mentioned for substituted 3-aminoindazoles from 2-bromobenzonitriles . Additionally, an improved synthesis involving Sonogashira coupling is described for a bromomethylthiazolyl-ethynyl derivative of benzonitrile . These methods suggest that similar palladium-catalyzed reactions or coupling strategies could potentially be applied to synthesize 3-Bromo-4-methylbenzonitrile.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylbenzonitrile can be analyzed through spectroscopic methods, as demonstrated for 4-Bromo-3-methylbenzonitrile . Density Functional Theory (DFT) calculations, FTIR, and FT-Raman spectroscopy are valuable tools for determining the electronic structure and vibrational frequencies of such compounds. These techniques could be used to analyze the molecular structure of 3-Bromo-4-methylbenzonitrile as well.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzonitriles can be diverse. For example, the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions leads to reductive debromination and further degradation to phenol and carbon dioxide . This suggests that 3-Bromo-4-methylbenzonitrile may also undergo reductive debromination and interact with biological systems, although the presence of the methyl group could influence its reactivity and degradation pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methylbenzonitrile can be deduced from studies on similar compounds. For instance, the crystal structure analysis of 4-bromo-3-fluorobenzonitrile provides insights into the intermolecular interactions and stability of the crystal packing . The synthesis of tritiated bromobenzene derivatives, including bromobenzonitriles, indicates the potential for isotopic labeling, which could be useful for tracking the environmental fate or biological activity of 3-Bromo-4-methylbenzonitrile . Additionally, the pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile, such as good brain-blood barrier penetration, suggest that 3-Bromo-4-methylbenzonitrile might also exhibit similar properties, making it a candidate for further biological studies .
Scientific Research Applications
Spectroscopic Investigations
- Experimental and Theoretical Studies : 3-Bromo-4-methylbenzonitrile (and related compounds) have been studied for their electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT) and spectroscopic methods like FTIR and FT-Raman (Shajikumar & R. Raman, 2018).
Reactivity and Substitution Studies
- Nucleophilic Fluorination : Research on derivatives of 3-Bromo-4-methylbenzonitrile (like meta-halo derivatives) revealed their reactivity towards aromatic nucleophilic substitution, demonstrating the use of these compounds in synthetic chemistry (N. Guo et al., 2008).
Thermochemical Properties
- Enthalpies of Formation : The gas-phase enthalpies of formation and vaporization enthalpies of various methylbenzonitriles (including similar compounds to 3-Bromo-4-methylbenzonitrile) have been studied, providing insight into their thermochemical properties (K. Zaitseva et al., 2015).
Biotransformation Studies
- Anaerobic Biodegradability : Compounds similar to 3-Bromo-4-methylbenzonitrile, like bromoxynil, have been examined under various anaerobic conditions, revealing insights into their environmental degradation and transformation processes (V. Knight et al., 2003).
Synthesis and Application in New Products
- New Pesticide Development : The synthesis of derivatives like 3-fluoro-4-methylbenzonitrile has been explored for potential use in the development of new pesticides, highlighting the practical applications of these compounds in agriculture (L. Min, 2006).
Molecular and Crystal Studies
- Non-Linear Optical Activity : Investigations into the molecular geometry, atomic charges, and optical properties of similar compounds provide insights into their potential applications in non-linear optics and related fields (N. Suni et al., 2018).
Mechanisms of Herbicide Action
- Cytosol Acidification in Plant Cells : Studies on bromoxynil, a compound structurally related to 3-Bromo-4-methylbenzonitrile, have explored its mechanism of action in inducing plant cell death, providing valuable information for agricultural applications (H. Morimoto & T. Shimmen, 2008).
Advanced Material Synthesis
- Flexible and Plastically Deformable Crystals : Research has been conducted on the bending properties and deformability of crystals of compounds like 4-Bromobenzonitrile, which may have implications for the design of new materials (L. O. Alimi et al., 2018).
Safety And Hazards
3-Bromo-4-methylbenzonitrile is classified as Acute Tox. 4 for oral, dermal, and inhalation routes . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMRYMTYKDWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554101 | |
Record name | 3-Bromo-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzonitrile | |
CAS RN |
42872-74-2 | |
Record name | 3-Bromo-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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